(R)-(+)-3,3-Difluoro-1,2-heptanediol

Description

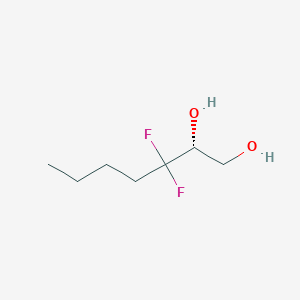

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3,3-difluoroheptane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2O2/c1-2-3-4-7(8,9)6(11)5-10/h6,10-11H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZCPOSFHWMJGY-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC([C@@H](CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583816 | |

| Record name | (2R)-3,3-Difluoroheptane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158358-96-4 | |

| Record name | (2R)-3,3-Difluoroheptane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Aspects and Elucidation

Principles of Chirality in Vicinal Difluorinated Diols

Chirality is a fundamental property of molecules that lack an internal plane of symmetry, resulting in non-superimposable mirror images. In the context of diols, the presence and arrangement of stereocenters—typically carbon atoms bonded to four different substituents—give rise to various stereoisomers. The introduction of fluorine atoms into a diol structure can significantly influence its physical, chemical, and biological properties. While the title compound, (R)-(+)-3,3-Difluoro-1,2-heptanediol, features a geminal difluoro group (two fluorine atoms on the same carbon), the principles of chirality are often discussed in the broader context of vicinal difluorinated diols, which contain fluorine atoms on adjacent carbons.

In this compound, the carbon at the second position (C2) is a stereocenter. It is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a hydroxymethyl group (-CH₂OH), and a 3,3-difluorobutyl group (-CF₂-CH₂-CH₂-CH₃). This specific arrangement, designated as (R), makes the molecule chiral and optically active.

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. masterorganicchemistry.com They are broadly classified into two categories: enantiomers and diastereomers. oregonstate.edulibretexts.org

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.com They possess identical physical properties (e.g., melting point, boiling point, solubility) except for their interaction with plane-polarized light, which they rotate in equal but opposite directions. For a molecule with one stereocenter, such as this compound, only one enantiomer exists: (S)-(-)-3,3-Difluoro-1,2-heptanediol.

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org This class arises when a molecule has two or more stereocenters, and at least one, but not all, of these centers differ in configuration relative to another stereoisomer. masterorganicchemistry.com Diastereomers have distinct physical and chemical properties. For example, the vicinal difluorinated compound 2,3-difluorobutane-1,4-diol has two stereocenters (C2 and C3) and exists as diastereomers, often referred to as syn and anti isomers. nih.gov

Table 1: Comparison of Enantiomers and Diastereomers

| Property | Enantiomers | Diastereomers |

|---|---|---|

| Definition | Non-superimposable mirror images | Stereoisomers that are not mirror images |

| Number of Stereocenters | One or more | Two or more |

| Configuration (R/S) | All stereocenters are inverted (e.g., R,R vs. S,S) | At least one stereocenter is the same, at least one is different (e.g., R,R vs. R,S) |

| Physical Properties | Identical (except optical rotation) | Different (melting point, boiling point, solubility, etc.) |

| Optical Activity | Equal and opposite rotation of plane-polarized light | Specific rotations are unrelated |

Methodologies for Absolute and Relative Stereochemical Assignment

Determining the precise three-dimensional arrangement of atoms in chiral molecules is crucial for understanding their function and properties. Several powerful analytical techniques are employed for the assignment of both absolute and relative stereochemistry.

NMR spectroscopy is a primary tool for determining the structure of organic molecules, including their stereochemistry. While ¹H and ¹³C NMR spectra of enantiomers are identical in an achiral solvent, the relative stereochemistry of diastereomers can often be distinguished.

To determine the absolute configuration of enantiomers or the stereochemistry of diols, chiral derivatizing agents (CDAs) are frequently used. nih.gov These agents, such as α-methoxy-α-trifluoromethylphenylacetic acid (MPA), react with the diol to form diastereomeric esters. researchgate.net These newly formed diastereomers exhibit distinct NMR spectra, allowing for the differentiation and assignment of the original diol's configuration by analyzing the chemical shift differences (Δδ) of specific protons. acs.org

Another common strategy, particularly for 1,3-diols, involves the formation of cyclic acetonide derivatives. The conformation of the resulting six-membered ring, which differs for syn and anti diols, leads to characteristic differences in ¹³C NMR chemical shifts. wordpress.com Similar principles can be applied to 1,2-diols through the formation of five-membered ring derivatives like acetonides or boronates. nih.gov Furthermore, the analysis of scalar coupling constants (J-values), particularly ³JHH, can provide information about dihedral angles via the Karplus equation, which helps in deducing the relative stereochemistry of adjacent stereocenters. researchgate.net

Table 2: Key NMR Parameters for Diol Stereochemical Analysis

| Parameter | Application | Principle |

|---|---|---|

| Chemical Shift (δ) of Diastereomeric Derivatives | Determination of absolute and relative stereochemistry | Chiral derivatizing agents (e.g., MPA) create diastereomers with distinct chemical shifts, allowing for differentiation. acs.org |

| ³J Coupling Constants | Determination of relative stereochemistry | The magnitude of the coupling constant between vicinal protons is related to the dihedral angle between them (Karplus relationship), revealing conformational preferences. |

| Nuclear Overhauser Effect (NOE) | Determination of relative stereochemistry | Measures through-space proximity of protons. Strong NOE signals between specific protons indicate they are close in space, which helps to define the relative configuration. wordpress.com |

| ¹³C Chemical Shifts of Acetonides | Determination of relative stereochemistry in 1,2- and 1,3-diols | Syn and anti diols form diastereomeric acetonides with different ring conformations, leading to predictable differences in the ¹³C chemical shifts of the acetal (B89532) carbons. wordpress.com |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orgyoutube.com This technique is exceptionally sensitive to the three-dimensional structure of molecules and is a powerful tool for determining the absolute configuration of stereocenters. nih.gov

The CD spectrum of a molecule provides a unique fingerprint that is the mirror image for its enantiomer. While simple fluorinated alkanes may lack the necessary chromophore for direct CD analysis in the accessible UV-Vis range, the hydroxyl groups in fluorinated diols provide opportunities for derivatization. By introducing chromophoric groups (e.g., benzoates) onto the hydroxyl functions, the exciton (B1674681) chirality method can be applied. wordpress.com This method relies on the through-space interaction of two or more chromophores, which generates a characteristic split CD signal (a "couplet"). The sign of this couplet is directly related to the chirality (i.e., the dihedral angle) between the chromophores, allowing for an unambiguous assignment of the absolute configuration.

Modern approaches heavily rely on comparing experimental CD spectra with those predicted by time-dependent density functional theory (TDDFT) calculations. researchgate.net By calculating the theoretical spectra for a known configuration (e.g., R), a match with the experimental spectrum confirms the absolute stereochemistry of the molecule.

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule. mdpi.com It provides precise data on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation in the solid state. nih.govresearchgate.net For chiral compounds, X-ray analysis can unambiguously determine the relative and absolute stereochemistry, with the latter often achievable through the use of anomalous dispersion effects if a heavy atom is present or by using high-quality data. mdpi.com

In the context of fluorinated diols, crystallographic analysis offers invaluable insights. For instance, the crystal structure of meso-2,3-difluoro-1,4-butanediol revealed that the vicinal fluorine atoms adopt an anti conformation (F-C-C-F dihedral angle of 180°) and the hydroxyl groups are gauche to the adjacent fluorine atoms. nih.gov This type of detailed structural information is critical for understanding the conformational preferences and intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. researchgate.net

Conformational Analysis and the Fluorine Gauche Effect in Difluorinated Diols

The introduction of fluorine, the most electronegative element, into an organic molecule has profound stereoelectronic consequences that dictate its conformational preferences. nih.gov One of the most significant of these is the "fluorine gauche effect."

The gauche effect is a phenomenon in which a gauche conformation (a 60° dihedral angle) is energetically more stable than the anti conformation (a 180° dihedral angle), contrary to what would be expected based on simple steric repulsion. wikipedia.org This effect is particularly pronounced in 1,2-difluoroethane, where the gauche conformer is more stable than the anti conformer. d-nb.info

Two primary explanations for the gauche effect have been proposed: wikipedia.org

Hyperconjugation: This model posits a stabilizing interaction between the σ bonding orbital of a C-H bond and the σ* antibonding orbital of an adjacent C-F bond. This orbital overlap is maximized in the gauche conformation, leading to delocalization of electron density and stabilization of the molecule.

Bent Bonds: This theory suggests that due to the high electronegativity of fluorine, the C-F bonds have increased p-orbital character. To compensate for reduced overlap at the central C-C bond, the molecule adopts a gauche conformation, which allows for a more favorable bonding arrangement.

Table 3: Conformational Effects in Fluorinated Diols

| Effect | Description | Structural Consequence |

|---|---|---|

| Gauche Effect (F/F) | Tendency for vicinal fluorine atoms to adopt a gauche (60°) rather than anti (180°) conformation. | Stabilization of a folded conformation. wikipedia.org |

| Gauche Effect (F/O) | Tendency for a fluorine atom and a vicinal hydroxyl group to adopt a gauche conformation. | Influences the orientation of hydroxyl groups, affecting hydrogen bonding potential and molecular shape. nih.gov |

| Hyperconjugation (σCH → σ*CF) | Stabilizing electron donation from a C-H bonding orbital to an adjacent C-F antibonding orbital. | A primary driving force for the gauche effect, maximized in the gauche conformation. wikipedia.org |

Advanced Synthetic Methodologies for R + 3,3 Difluoro 1,2 Heptanediol and Analogues

Enantioselective Synthesis of Chiral Difluorinated Diols

The creation of chiral difluorinated diols requires precise control over the stereochemistry at multiple centers. This is often achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of a specific enantiomer of the product.

The direct and catalytic enantioselective formation of carbon-fluorine (C-F) bonds is a challenging yet highly desirable transformation in organic synthesis. researchgate.net Various catalytic systems have been developed to address this challenge, enabling the synthesis of a wide range of chiral organofluorine compounds.

Chiral aryl iodide catalysts have emerged as powerful tools for the enantioselective difluorination of olefins. organic-chemistry.orgacs.org These catalysts operate through a hypervalent iodine intermediate, ArIF2, which is generated in situ from a simple aryl iodide, a fluoride (B91410) source, and an oxidant. acs.org This approach has been successfully applied to the vicinal difluorination of olefins, providing a direct route to 1,2-difluoro compounds. organic-chemistry.orgnih.gov

The mechanism of this transformation involves the activation of the iodoarene difluoride, followed by an enantiodetermining 1,2-fluoroiodination of the olefin. acs.org Subsequent steps lead to the formation of the desired difluorinated product. The enantioselectivity of the reaction is controlled by the chiral environment created by the catalyst. acs.org While initial efforts in the enantioselective difluorination of olefins using chiral aryl iodide catalysts showed modest enantioselectivity, ongoing research aims to improve the efficiency and selectivity of these systems. organic-chemistry.org For instance, the enantio- and diastereoselective synthesis of 1,2-difluorides has been achieved through the chiral aryl iodide-catalyzed difluorination of cinnamamides. acs.org

Table 1: Chiral Aryl Iodide-Catalyzed Difluorination

| Catalyst Type | Reactant | Product | Key Features |

| Chiral Aryl Iodide | Olefins | Vicinal Difluorides | In situ generation of ArIF2; broad functional group tolerance. organic-chemistry.orgacs.org |

| Chiral Aryl Iodide | Cinnamamides | 1,2-Difluorides | High enantio- and diastereoselectivity. acs.org |

Dirhodium catalysts are well-known for their ability to catalyze a variety of enantioselective transformations, including those involving the formation of C-F bonds. nih.govemory.edu While direct C-F bond formation catalyzed by dirhodium is less common, these catalysts are instrumental in the synthesis of chiral building blocks that can be subsequently fluorinated. For example, dirhodium-catalyzed asymmetric cyclopropanation of difluoromethylated alkenes provides access to chiral difluoromethylated cyclopropanes. nih.gov

The mechanism of dirhodium-catalyzed reactions often involves the formation of a metal carbene intermediate. emory.edu In the context of C-H amination, for instance, density functional theory (DFT) computations have shown that the reaction can proceed through a stepwise mechanism involving a diradical intermediate, with the enantioselectivity being determined in the C-N bond-forming step. nih.govbohrium.com The development of new chiral dirhodium catalysts continues to expand the scope of these transformations. emory.edu

Table 2: Dirhodium-Catalyzed Enantioselective Transformations Relevant to Fluorinated Compounds

| Catalyst | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |

| Rh2(S-nap)4 | Intramolecular C-H Amination | 3-phenylpropylsulfamate ester | (R)-product | 92.0% nih.govbohrium.com |

| Chiral Digold Complex | Cyclopropanation | α-difluoromethyl styrenes | Chiral difluoromethylated cyclopropanes | Not specified nih.gov |

Chiral phosphoric acids (CPAs) have emerged as highly versatile Brønsted acid organocatalysts capable of promoting a wide range of asymmetric transformations. rsc.orgacs.org Their utility stems from their ability to act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding interactions. beilstein-journals.org This dual activation mode allows for high levels of stereocontrol in various reactions.

In the context of synthesizing fluorinated compounds, CPAs can catalyze reactions that generate chiral intermediates suitable for subsequent fluorination. For instance, a fluorine-containing CPA has been developed that shows excellent activity in promoting the asymmetric dearomatization of indoles, leading to the synthesis of enantioenriched aza-[3.3.1]-bicyclic enamines. researchgate.net The mechanism of CPA catalysis often involves the formation of a tight ion pair between a cationic intermediate and the anionic chiral phosphate. acs.org Computational studies have been instrumental in elucidating the activation models and origins of selectivity in CPA-catalyzed reactions. nih.gov

Table 3: Applications of Chiral Phosphoric Acid (CPA) Catalysis

| Catalyst Type | Reaction | Key Feature |

| Chiral Phosphoric Acids (CPAs) | Asymmetric Transformations | Bifunctional activation of nucleophiles and electrophiles. beilstein-journals.org |

| Fluorine-containing CPA | Asymmetric Dearomatization of Indoles | High efficiency in synthesizing enantioenriched aza-[3.3.1]-bicyclic enamines. researchgate.net |

Ruthenium-based catalysts are highly effective for olefin metathesis reactions, which are powerful tools for the formation of carbon-carbon double bonds. nih.govacs.orgorganic-chemistry.org Asymmetric ring-opening/cross-metathesis (AROCM) is a particularly useful variant that allows for the enantioselective synthesis of complex molecules from readily available cyclic olefins. nih.gov

An enantioselective method for the synthesis of 1,2-anti-diols has been developed using a chiral-at-ruthenium complex that catalyzes the AROCM of dioxygenated cyclobutenes. nih.govnih.gov This reaction produces functionally rich synthetic building blocks with high enantioselectivity. nih.gov The success of this methodology relies on the ability of the chiral ruthenium catalyst to control the stereochemical outcome of the metathesis reaction. nih.gov While not a direct fluorination method, the resulting chiral 1,2-anti-diols are valuable precursors that can be subjected to deoxyfluorination to install the desired fluorine atoms.

Table 4: Ruthenium-Catalyzed Asymmetric Ring-Opening/Cross-Metathesis (AROCM)

| Catalyst | Reaction | Substrate | Product | Key Outcome |

| Chiral-at-Ru complex | AROCM | Dioxygenated cyclobutenes | 1,2-anti-diols | High enantioselectivity (89-99% ee for Z isomers). nih.govnih.gov |

Deoxyfluorination, the conversion of an alcohol to an alkyl fluoride, is a fundamental and widely used method for introducing fluorine into organic molecules. nih.govcas.cnresearchgate.net The development of stereoselective deoxyfluorination methods is crucial for the synthesis of enantiomerically pure fluorinated compounds from chiral alcohols.

A variety of reagents have been developed for deoxyfluorination, each with its own advantages and limitations. cas.cn Traditional reagents include diethylaminosulfur trifluoride (DAST) and its analogues. researchgate.net More recently, new reagents such as aryl fluorosulfonates and 3,3-difluoro-1,2-diarylcyclopropenes (CpFluors) have been introduced, offering improved stability, reactivity, and functional group tolerance. cas.cnnih.gov A key challenge in deoxyfluorination is suppressing competing elimination reactions, especially for secondary and tertiary alcohols. nih.gov

A one-pot method for the deoxyfluorination of primary, secondary, and tertiary alcohols has been reported that proceeds under neutral, nonbasic conditions, which helps to suppress elimination. nih.gov This method involves the activation of the alcohol, formation of an alkoxyphosphonium leaving group, and subsequent nucleophilic fluoride transfer. nih.gov Another approach utilizes the in situ generation of highly active CF3SO2F from KF, enabling the deoxyfluorination of a broad range of alcohols under mild conditions. organic-chemistry.org These stereoselective deoxyfluorination strategies are essential for converting the chiral diols obtained from asymmetric catalysis into the target chiral difluorinated diols.

Table 5: Selected Deoxyfluorination Reagents and Methods

| Reagent/Method | Substrate | Key Features |

| Aryl fluorosulfonates | Primary and secondary alcohols | Easy availability, low cost, high stability and efficiency. cas.cn |

| 3,3-Difluoro-1,2-diarylcyclopropenes (CpFluors) | Alcohols | Easily accessible and reactivity-tunable. nih.gov |

| One-pot method with nontrigonal phosphorous triamide | Primary, secondary, and tertiary alcohols | Proceeds under neutral, nonbasic conditions, suppressing elimination. nih.gov |

| In situ generated CF3SO2F from KF | Alcohols | Mild and fast reaction with broad functional group tolerance. organic-chemistry.org |

Enantioselective Introduction of gem-Difluoroalkyl Fragments

The direct and enantioselective installation of gem-difluoroalkyl groups represents a highly desirable transformation in modern synthetic chemistry. Several catalytic asymmetric methods have emerged to address this challenge.

Organocatalysis has proven to be a powerful tool for the enantioselective synthesis of complex molecules. In the context of gem-difluoromethylene compounds, organocatalytic methods have been developed for the asymmetric introduction of difluoroalkyl fragments. One notable example is the enantioselective ethoxycarbonyldifluoromethylation of Morita-Baylis-Hillman (MBH) fluorides. This reaction utilizes a chiral Lewis base catalyst to control the stereochemical outcome, affording chiral gem-difluoromethylene compounds with high enantioselectivity. The reaction proceeds through a silicon-assisted C-F bond activation, followed by the enantioselective addition of a difluoromethylenated nucleophile.

Radical reactions offer a unique and powerful approach to the formation of carbon-carbon and carbon-heteroatom bonds. The development of asymmetric radical reactions for the introduction of fluoroalkyl groups has been a significant challenge due to the high reactivity of the radical intermediates. However, recent advances in catalysis have enabled such transformations. For instance, a dual-catalytic system comprising a copper(I) salt and a chiral phosphoric acid can mediate the asymmetric radical aminoperfluoroalkylation and aminodifluoromethylation of alkenes. This method utilizes commercially available fluoroalkylsulfonyl chlorides as radical precursors and provides access to a variety of enantioenriched α-tertiary pyrrolidines bearing β-fluoroalkyl groups with excellent yields and enantioselectivities.

Synthesis via Fluorinated Building Blocks

An alternative and often more convergent approach to the synthesis of complex fluorinated molecules involves the use of pre-functionalized, chiral fluorinated building blocks.

The synthesis of chiral fluorinated diol synthons is a critical step in the construction of molecules like (R)-(+)-3,3-Difluoro-1,2-heptanediol. Several strategies can be employed to prepare these valuable intermediates. One of the most powerful methods for the asymmetric synthesis of vicinal diols is the Sharpless Asymmetric Dihydroxylation (AD). alfa-chemistry.comwikipedia.orgorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to convert a prochiral alkene into a chiral diol with high enantioselectivity. wikipedia.orgorganic-chemistry.org To synthesize a synthon for this compound, a suitable precursor would be 3,3-difluorohept-1-ene. Subjecting this alkene to the Sharpless AD reaction using the appropriate chiral ligand (AD-mix-β) would be expected to yield the desired (R)-1,2-diol. alfa-chemistry.comwikipedia.org

Another powerful strategy is to start from the "chiral pool," which consists of readily available, enantiopure natural products such as amino acids, sugars, and terpenes. wikipedia.org For example, a chiral starting material containing a pre-existing stereocenter can be elaborated through a series of chemical transformations to install the gem-difluoroalkyl moiety and the second hydroxyl group. This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product. While a direct synthesis of this compound from a specific chiral pool starting material is not detailed here, the principle of using enantiopure precursors is a well-established and effective strategy for asymmetric synthesis. wikipedia.orgelsevierpure.com

| Abbreviation/Trivial Name | Systematic Name |

|---|---|

| DAST | Diethylaminosulfur trifluoride |

| Deoxo-Fluor | Bis(2-methoxyethyl)aminosulfur trifluoride |

| XtalFluor-E | Diethylaminodifluorosulfinium tetrafluoroborate |

| XtalFluor-M | Morpholinodifluorosulfinium tetrafluoroborate |

| CpFluor | 3,3-Difluoro-1,2-diarylcyclopropene |

| AD-mix-β | A mixture of (DHQD)2PHAL, potassium ferricyanide, potassium carbonate, and osmium tetroxide |

Strategic Integration of Difluorinated Motifs into Complex Molecular Architectures

The introduction of gem-difluorinated units into complex molecules, a process often referred to as late-stage fluorination, allows for the modification of biological activity and physicochemical properties of established molecular scaffolds. nih.gov This approach is advantageous as it leverages well-understood, non-fluorinated synthetic pathways before the introduction of the fluorine atoms, which can sometimes interfere with standard organic transformations.

A common strategy for the synthesis of 3,3-difluoro-1,2-diol systems, such as this compound, involves a multi-step sequence starting from a readily available precursor. One plausible approach begins with the synthesis of a suitable chiral 1,2-diol. Numerous methods exist for the catalytic, enantioselective synthesis of 1,2-diols. researchgate.netalaska.eduacs.org For instance, the Sharpless asymmetric dihydroxylation of a corresponding alkene can provide the chiral diol with high enantiopurity. wikipedia.orgorganic-chemistry.org

Once the chiral 1,2-diol is obtained, a two-step sequence involving oxidation and subsequent gem-difluorination can be employed. The diol is first oxidized to the corresponding α-hydroxy ketone. Following this, the ketone functionality is converted to the gem-difluoro group. Reagents such as diethylaminosulfur trifluoride (DAST) and its more stable analogue, Deoxo-Fluor, are effective for the deoxofluorination of ketones to yield gem-difluorides. chem-station.com

An alternative and potentially more convergent strategy involves the asymmetric reduction of a prochiral α,α-difluoro-β-hydroxy ketone. This approach introduces the gem-difluoro motif earlier in the synthetic sequence. The key challenge in this route lies in the stereoselective reduction of the ketone. Enzymatic reductions have shown great promise in this area. Ketoreductases (KREDs) have been successfully used for the dynamic reductive kinetic resolution of racemic α-fluoro-β-keto esters, affording α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric excess. researchgate.netalaska.eduacs.org This methodology could be adapted for the reduction of a 3,3-difluoro-2-oxo-1-heptanol derivative to furnish the desired (R)-1,2-diol configuration.

The strategic placement of the difluoromethylene group can be guided by its role as a bioisostere for other functional groups, such as a carbonyl or an ether linkage. This substitution can lead to improved metabolic stability, enhanced binding affinity to biological targets, and altered electronic properties.

Difluorocarbene-Mediated Synthetic Routes to Gem-Difluorinated Systems

Difluorocarbene (:CF2) is a highly reactive intermediate that serves as a versatile C1 building block for the construction of gem-difluorinated compounds. nih.gov Its electrophilic nature allows it to react with a variety of nucleophiles and unsaturated systems.

Utilization of Difluorocarbene Sources for Difluoromethylation and Cyclizations

A wide array of reagents has been developed for the generation of difluorocarbene under various reaction conditions. The choice of the difluorocarbene source is often crucial for the success of a particular transformation, depending on the substrate's stability and the desired reaction pathway.

Commonly used difluorocarbene precursors include:

Sodium chlorodifluoroacetate (ClCF2CO2Na): This salt decomposes upon heating to generate difluorocarbene and is a cost-effective option.

Trifluoromethyltrimethylsilane (TMSCF3, Ruppert-Prakash reagent): Activated by a fluoride source, TMSCF3 is a versatile and widely used precursor for both difluorocarbene generation and trifluoromethylation.

Bromodifluoromethyltrimethylsilane (TMSCF2Br): This reagent can serve as a difluorocarbene source under milder conditions, often initiated by a halide salt.

Difluoromethyl phenyl sulfone (PhSO2CF2H): This reagent can generate difluorocarbene under basic conditions.

Freon-22 (CHClF2): While being an ozone-depleting substance, it can serve as an inexpensive source of difluorocarbene under strongly basic conditions.

The generated difluorocarbene can participate in a variety of synthetic transformations to introduce the gem-difluoro motif. One of the most common applications is the gem-difluorocyclopropanation of alkenes. This [2+1] cycloaddition reaction is a powerful method for constructing three-membered rings containing a difluorinated carbon.

Difluorocarbene can also react with heteroatom nucleophiles in difluoromethylation reactions. For instance, alcohols can be converted to difluoromethyl ethers. rwth-aachen.dewikipedia.orgresearchgate.net While direct insertion of difluorocarbene into the C-H bond of an alcohol to form a gem-difluorinated diol is not a common transformation, the reaction of difluorocarbene with aldehydes presents a potential, albeit challenging, route. The addition of difluorocarbene to an aldehyde can lead to the formation of an epoxide, which could then be opened to a fluorohydrin. However, controlling the reactivity and selectivity of such a reaction for the synthesis of a specific diol like this compound would require careful optimization of reaction conditions and potentially the use of chiral catalysts.

The table below summarizes some of the common difluorocarbene sources and their typical applications in the synthesis of gem-difluorinated systems.

| Difluorocarbene Source | Precursor | Typical Activator/Conditions | Primary Applications |

| Sodium chlorodifluoroacetate | ClCF2CO2Na | Heat | gem-Difluorocyclopropanation |

| Ruppert-Prakash Reagent | TMSCF3 | Fluoride source (e.g., TBAF) | gem-Difluorocyclopropanation, Difluoromethylation, Trifluoromethylation |

| Bromodifluoromethyltrimethylsilane | TMSCF2Br | Halide source (e.g., NaI) | gem-Difluorocyclopropanation, Difluoromethylation |

| Difluoromethyl phenyl sulfone | PhSO2CF2H | Base (e.g., t-BuOK) | gem-Difluoroolefination |

| Freon-22 | CHClF2 | Strong base (e.g., NaOH) | gem-Difluorocyclopropanation |

Applications in Advanced Organic Synthesis

As Chiral Building Blocks for Stereodefined Fluorinated Compounds

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, including lipophilicity, metabolic stability, and bioavailability. nih.gov Consequently, the development of methods for the stereoselective synthesis of fluorinated compounds is a key area of research in synthetic and medicinal chemistry. nih.gov Chiral building blocks, which are enantiomerically pure compounds containing key structural motifs, are instrumental in the efficient and stereocontrolled synthesis of complex chiral molecules. soton.ac.uktakasago.com (R)-(+)-3,3-Difluoro-1,2-heptanediol serves as such a building block, providing a scaffold with a defined stereochemistry and a synthetically versatile difluorinated moiety. soton.ac.uk The diol functionality allows for a variety of chemical transformations, enabling its incorporation into larger, more complex molecular architectures while maintaining stereochemical integrity. nih.gov

The vicinal diol structure of this compound allows it to serve as a precursor to other valuable fluorinated molecules through various chemical transformations.

Difluoro-β-amino Ketones: The α,α-difluoro-β-amino carbonyl motif is a significant building block in drug discovery, appearing in lead structures for enzyme inhibitors and receptor agonists. nih.gov Synthetic strategies to access these compounds often involve the addition of difluoroenolates to imines. nih.gov One approach generates reactive difluoroenolates from pentafluoro-gem-diols. nih.govolemiss.edu While not a direct starting material in all documented syntheses, a fluorinated diol like this compound represents a potential precursor that could be chemically modified to enter such synthetic pathways.

Difluoroethanols: Fluorinated alcohols like trifluoroethanol and hexafluoroisopropanol are valuable solvents that can promote unique chemical reactivity. olemiss.edugoogle.com There is growing interest in developing synthetic methods for a wider range of fluorinated alcohols. google.com Research has shown the successful synthesis of 2,2-difluoroethanols from pentafluoro-gem-diols, highlighting a pathway from highly fluorinated precursors to these useful solvents and synthons. olemiss.edu The structural similarity suggests that fluorinated diols could be adapted for the synthesis of novel difluoroethanol derivatives.

| Target Molecule | Synthetic Precursor Type | Key Reaction Type | Reference |

| α,α-Difluoro-β-amino Ketone | Pentafluoro-gem-diol | Imino Aldol Reaction | nih.gov |

| 2,2-Difluoroethanol | Pentafluoro-gem-diol | Hydroxymethylation | olemiss.edugoogle.com |

The strategic placement of fluorine atoms can be crucial in modulating the properties of bioactive molecules and materials. springernature.comsustech.edu.cn this compound functions as a key intermediate, allowing for the introduction of the gem-difluoroalkyl motif into a target molecule in a stereocontrolled manner. The synthesis of complex organofluorine compounds often requires multi-step sequences where pre-functionalized, stereodefined fragments are assembled. soton.ac.uknih.gov The diol can be selectively protected and activated, enabling stepwise reactions at either the primary or secondary alcohol. soton.ac.uk This controlled reactivity is essential for building complex structures, such as those found in fluorinated analogues of natural products or pharmaceuticals, where precise control over stereochemistry is paramount. nih.gov

Fluorinated cyclic compounds are prevalent in medicinal chemistry and materials science. nih.gov The 1,2-diol functionality of this compound is well-suited for the construction of various heterocyclic systems. For example, diols can react with aldehydes or ketones to form cyclic acetals (dioxolanes), which can serve as protecting groups or as chiral auxiliaries in subsequent reactions. The diol can also be a precursor for the synthesis of fluorinated epoxides or other strained ring systems, which are versatile intermediates for further functionalization. nih.gov The synthesis of fluorinated thiiranes, for instance, has been achieved through the 1,3-dipolar electrocyclization of fluorinated thiocarbonyl S-methanides, which are generated from precursors made via cycloaddition reactions. nih.gov Furthermore, diols can be transformed into cyclic carbonates or sulfates, which are reactive intermediates for nucleophilic substitution reactions, providing a pathway to a diverse range of fluorinated cyclic derivatives. nih.gov

Contribution to the Development of Novel Fluorine-Containing Materials

The unique properties imparted by fluorine atoms are not only beneficial for small-molecule drugs but also for advanced materials. Fluorinated polymers, for instance, often exhibit low surface energy, high thermal and chemical stability, and unique hydrophobic and oleophobic properties.

Traditional polyurethanes are synthesized from isocyanates, which pose significant health and environmental concerns. dntb.gov.ua This has driven the development of non-isocyanate polyurethanes (NIPUs) as a safer alternative. researchgate.netrsc.org A common route to NIPUs involves the reaction of cyclic carbonates with amines. researchgate.net

Fluorinated diols, such as this compound, are valuable monomers for creating fluorinated NIPUs (F-NIPUs). The diol can first be converted into a five-membered cyclic carbonate, which then undergoes polyaddition with a diamine to form the polyurethane backbone. The incorporation of fluorinated diols as chain extenders into the polymer structure can significantly enhance the material's properties. mdpi.com

Key Properties Enhanced by Fluorinated Diols in Polyurethanes:

Chemical Stability: Fluorinated segments are resistant to chemical attack, improving the durability of the material. mdpi.com

Hydrophobicity: The low surface energy of fluorinated chains leads to enhanced water resistance. mdpi.com

Flame Retardancy: The presence of fluorine can improve the flame-retardant properties of the polyurethane. mdpi.com

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Sustainable Fluorination Methodologies for Diols

Traditional fluorination methods often rely on hazardous reagents and generate significant chemical waste, prompting a shift toward more environmentally benign and sustainable practices. walshmedicalmedia.com The future synthesis of compounds like (R)-(+)-3,3-Difluoro-1,2-heptanediol will increasingly depend on the development of "green" fluorination techniques. Key characteristics of these green approaches include the use of less toxic fluorinating agents, minimization of waste, mild reaction conditions, and high atom economy. nih.gov

Emerging research avenues in this domain include:

Electrochemical Fluorination: This technique offers a reagent-free approach by using an electric current to drive the fluorination reaction. walshmedicalmedia.com It can be performed under mild conditions, minimizing the need for hazardous reagents and potentially offering high selectivity and scalability. nih.govacs.org

Chemo-enzymatic Strategies: Combining the selectivity of enzymes with chemical reactions presents a powerful and sustainable approach. For instance, a cytochrome P450 monooxygenase could first introduce a hydroxyl group into a specific, non-activated position on a hydrocarbon backbone, which is then substituted by fluorine using a deoxofluorination reagent. researchgate.net This two-step, one-pot procedure allows for selective fluorination at sites that are difficult to access through traditional synthesis. researchgate.net

Aqueous Fluorination: Historically, fluorination reactions were considered incompatible with water. acs.org However, recent studies have demonstrated successful electrophilic, radical, and nucleophilic fluorinations in aqueous media, merging the unique reactivity of fluorine with the ultimate green solvent, water. acs.org

Development of Safer Reagents: While reagents like diethylaminosulfur trifluoride (DAST) and Deoxofluor are effective for converting diols to fluorinated compounds, they can be thermally unstable or produce hazardous byproducts. sci-hub.seresearchgate.net Research is ongoing to develop more stable and safer alternatives, such as 3,3-difluoro-1,2-diarylcyclopropenes (CpFluors), which have shown efficacy in the monodeoxyfluorination of 1,2-diols. thieme-connect.com

| Methodology | Key Principle | Advantages | Research Focus |

|---|---|---|---|

| Electrochemical Fluorination | Anodic oxidation in the presence of a fluoride (B91410) source. nih.gov | Reagent-free, mild conditions, scalable. walshmedicalmedia.comnih.gov | Improving selectivity for complex polyols. |

| Chemo-enzymatic Synthesis | Enzyme-catalyzed hydroxylation followed by chemical deoxofluorination. researchgate.net | High regioselectivity on non-activated C-H bonds. researchgate.net | Expanding enzyme scope and optimizing one-pot procedures. |

| Aqueous Fluorination | Using water as a solvent or co-solvent for fluorination reactions. acs.org | Environmentally benign, unique reactivity profiles. acs.org | Overcoming solubility challenges and expanding reaction scope. |

| Safer Deoxofluorination Reagents | Developing thermally stable and less hazardous fluorinating agents. thieme-connect.com | Improved safety, easier handling, potentially novel reactivity. sci-hub.sethieme-connect.com | Design of reagents with high functional group tolerance for diols. |

Exploration of Novel Catalytic Systems for Enantioselective Fluorination and Derivatization

Achieving high levels of stereocontrol is critical for synthesizing chiral molecules like this compound. The development of novel catalytic systems that can control enantioselectivity during the introduction of fluorine or the subsequent modification of the diol moiety is a major frontier in organofluorine chemistry.

Future research in this area is focused on several promising catalytic platforms:

Chiral Iodine Catalysis: Asymmetric fluorination strategies using chiral iodine catalysts have been developed where reagents like BF₃·Et₂O can serve as both a nucleophilic fluorine source and an activating agent. nih.govresearchgate.net This approach has successfully produced various chiral fluorinated products with excellent enantioselectivities (up to >99% ee) and diastereoselectivities. nih.govresearchgate.net

Transition Metal Catalysis: Palladium-catalyzed asymmetric synthesis of allylic fluorides has been achieved with high enantioselectivity, proceeding through a proposed Sₙ2-type attack of fluoride on a Pd(II)-allyl intermediate. ucla.edu Further exploration of palladium, copper, and other transition metals is expected to yield new methods for the direct, enantioselective fluorination of a broader range of substrates, including those leading to fluorinated diols. ucla.edunih.gov

Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild conditions. Alcohol dehydrogenases (ADHs) have been used for the highly diastereo- and enantioselective reduction of diketones to chiral diols. researchgate.net Reductive aminases and lipases can also be used to synthesize chiral fluoroamines and fluoroalcohols. researchgate.net The future involves discovering or engineering enzymes that can directly catalyze C-F bond formation with high stereocontrol or selectively derivatize one hydroxyl group in a fluorinated diol, enabling efficient access to complex chiral molecules.

Computational Chemistry Approaches to Predict Reactivity and Stereoselectivity of Fluorinated Diols

Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena, offering insights that are often difficult to obtain through experiments alone. walshmedicalmedia.comgrnjournal.us For the study of fluorinated diols, computational approaches are poised to accelerate discovery and process development significantly.

Key areas of computational research include:

Mechanism and Transition State Analysis: Density Functional Theory (DFT) calculations are powerful for elucidating reaction mechanisms. umn.edu By modeling the energy profiles of different reaction pathways, researchers can understand the factors controlling reactivity and selectivity. nih.govresearchgate.net For example, DFT studies can calculate the energy barriers for competing Sₙ1, Sₙ2, and neighboring group participation pathways in the fluorination of diols, providing a rationale for observed product distributions. researchgate.netnih.gov

Predicting Stereoselectivity: Computational models can be used to predict the stereochemical outcome of catalytic reactions. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the most likely product can be identified. nih.govresearchgate.net This predictive power allows for the rational design of catalysts and reaction conditions to favor the desired enantiomer, such as the (R)-configuration in the target diol.

In Silico Design: Computational tools enable the in silico design of novel fluorinated molecules with specific, desired properties. researchgate.netacs.org By calculating properties such as molecular conformation, dipole moment, and electronic potential, scientists can pre-screen candidate molecules for applications in drug design or materials science before undertaking laborious synthesis. nih.govresearchgate.net Machine learning algorithms are also being developed to navigate complex reaction landscapes and predict optimal reaction conditions for fluorination based on substrate and reagent structures. nih.govacs.org

Design of Novel Fluorinated Building Blocks with Enhanced Synthetic Utility

Chiral fluorinated molecules like this compound are valuable synthetic building blocks or "synthons". nih.gov The gem-difluoromethylene group is of particular interest as it can act as a bioisostere for carbonyl groups or ethers, while the vicinal diol offers multiple points for further chemical modification. researchgate.net The future in this field lies in the rational design of new fluorinated building blocks with improved properties and broader synthetic applicability. researchgate.net

Key research directions include:

Conformational Control: The introduction of fluorine can have a profound impact on molecular conformation due to steric and electronic effects like the gauche effect observed in vicinal difluoroalkanes. nih.gov This allows for the design of fluorinated building blocks that can lock a molecule into a specific bioactive conformation, enhancing its binding to a biological target. nih.gov

Modulation of Physicochemical Properties: Fluorination is a well-established strategy to enhance properties such as metabolic stability, membrane permeability, and binding affinity. acs.orgnumberanalytics.com Future research will focus on designing building blocks where the number and position of fluorine atoms are precisely tuned to optimize these properties for drug discovery. For example, vicinal difluorination has been used as a surrogate for a C=C double bond to create an analog of piperine (B192125) with enhanced solubility and photostability. nih.govresearchgate.net

Expanding Structural Diversity: There is a continuous need for new fluorinated synthons with diverse structures. nih.gov Research is focused on developing efficient, scalable syntheses for novel motifs, such as gem-difluorinated spirocycles and difluorocyclobutanes, which provide access to previously unexplored chemical space. acs.orgnih.govacs.org

| Building Block Class | Key Structural Feature | Potential Synthetic Utility | Reference Example |

|---|---|---|---|

| gem-Difluorinated Vicinal Diols | -CF₂-CH(OH)-CH(OH)- | Chiral pool synthesis, carbonyl bioisostere, multiple derivatization points. | This compound |

| threo-Difluoroalkanes | -CHF-CHF- (anti-conformation) | Bioisostere for E-alkenes, improved solubility and stability. nih.govresearchgate.net | Difluorinated piperine analog nih.gov |

| gem-Difluorocycloalkanes | Cyclic alkane with a -CF₂- group. | Introduction of constrained, lipophilic, and metabolically stable motifs. acs.orgresearchgate.net | 2,2-Difluorocyclobutaneamine acs.org |

| Chiral Allylic Fluorides | -CH=CH-CHF- | Versatile intermediates for further functionalization via cross-coupling. ucla.edu | Enantioenriched cyclic allylic fluorides ucla.edu |

Mechanistic Investigations of Fluorination and Transformation Reactions Involving Diols

A deep mechanistic understanding of how fluorination and subsequent transformations of diols occur is essential for developing more efficient, selective, and reliable synthetic methods. Despite the widespread use of reagents like DAST, the precise mechanisms can be complex and substrate-dependent. sci-hub.seresearchgate.net

Future research will need to address several key mechanistic questions:

Deoxofluorination Pathways: The conversion of a diol to a fluorinated alcohol or difluoride using reagents like DAST can proceed through various pathways, including Sₙ1, Sₙ2, or an internal concerted mechanism (Sₙi). The operative pathway depends on the substrate's structure, steric hindrance, and electronic properties. For vicinal diols, the reaction can be complex, yielding not only fluorinated products but also cyclic ethers or sulfite (B76179) esters. rsc.org

Neighboring Group Participation (NGP): In molecules like this compound, the hydroxyl groups are adjacent to each other. During fluorination or other substitution reactions, one hydroxyl group (or its derivative) can act as an internal nucleophile, influencing the reaction rate and stereochemical outcome. wikipedia.org This phenomenon, known as anchimeric assistance, can lead to the formation of cyclic intermediates (e.g., epoxides or dioxolanium ions) and result in retention of stereochemistry instead of the expected inversion. nih.govresearchgate.net Understanding when and how NGP occurs is critical for controlling the stereochemistry of reactions involving fluorinated diols. nih.govwikipedia.org

Catalytic Cycles: For novel catalytic systems, a detailed elucidation of the catalytic cycle is paramount. This includes identifying the active catalyst, the rate-limiting step, and the mechanism of C-F bond formation. For example, in some palladium-catalyzed fluorinations, evidence suggests a homobimetallic mechanism where a neutral allylpalladium fluoride complex acts as the nucleophile attacking a cationic allylpalladium electrophile. acs.org In copper-catalyzed systems, a Cu(I)/Cu(III) cycle is often proposed. nih.gov Detailed kinetic and computational studies are needed to validate these proposed mechanisms and guide the development of more efficient catalysts. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the key identifiers and structural features of (R)-(+)-3,3-Difluoro-1,2-heptanediol?

- Methodological Answer : The compound is identified by CAS RN 158358-96-4 and has the molecular formula C₇H₁₄F₂O₂. Its structure includes a seven-carbon chain with vicinal hydroxyl groups at positions 1 and 2, and two fluorine atoms at position 2. Chiral centers at C1 and C3 require enantiomeric resolution via chiral chromatography or polarimetry. Structural confirmation employs and NMR to distinguish fluorine coupling patterns and hydroxyl proton shifts .

Q. How can researchers synthesize this compound?

- Methodological Answer : Synthesis typically involves fluorination of a precursor diol. A two-step approach may include:

Epoxide fluorination : Reacting 1,2-epoxyheptane with a difluorinating agent (e.g., DAST or Deoxo-Fluor) to introduce fluorine at C2.

Chiral resolution : Use chiral auxiliaries or enzymatic kinetic resolution to isolate the (R)-enantiomer.

Purity is assessed via GC-MS or HPLC with chiral columns, referencing retention times of analogous diols (e.g., 6-methyl-1,2-heptanediol) .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Spectroscopy : NMR detects fluorine environments (δ -120 to -140 ppm for CF₂ groups). IR spectroscopy identifies hydroxyl stretches (~3200–3500 cm⁻¹).

- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) with polar mobile phases resolves enantiomers.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M-H]⁻ at m/z 191.0954.

Cross-validation with synthetic standards is critical .

Q. What safety protocols are recommended for handling fluorinated diols?

- Methodological Answer : Follow EU Regulation 1272/2008 for hazardous substances. Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. Fluorinated alcohols may release HF upon decomposition; neutralize spills with calcium carbonate. Store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How do the stereoelectronic effects of the difluoro group influence molecular conformation and reactivity?

- Methodological Answer : The CF₂ group induces a gauche effect due to hyperconjugation between C-F σ* and adjacent C-O orbitals, stabilizing specific conformers. Computational modeling (DFT at B3LYP/6-31G*) predicts dihedral angles and dipole moments. Experimentally, NOESY NMR or X-ray crystallography (if crystals are obtainable) validates conformations. Fluorine’s electron-withdrawing effect also lowers pKₐ of hydroxyl groups, affecting hydrogen-bonding capacity .

Q. How can researchers resolve contradictions in spectroscopic data for fluorinated diols?

- Methodological Answer : Discrepancies between predicted and observed NMR shifts may arise from solvent polarity or hydrogen bonding. Perform variable-temperature NMR to assess dynamic effects. For chiral purity disputes, use multiple chiral columns (e.g., Chiralcel OD vs. Chiralpak IB) and compare optical rotation with literature values. Cross-reference with synthetic intermediates to trace anomalies .

Q. What role does this compound play in drug design, given fluorine’s pharmacokinetic effects?

- Methodological Answer : Fluorine enhances metabolic stability and bioavailability by reducing oxidative metabolism. In preclinical studies, incorporate the diol into prodrugs or as a hydrogen-bond donor in enzyme inhibitors. Assess LogP (via shake-flask method) and membrane permeability (Caco-2 assays). Compare with non-fluorinated analogs to isolate fluorine-specific effects .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) screens against targets like kinases or GPCRs. Parametrize fluorine atoms using force fields (e.g., GAFF2) adjusted for electronegativity and van der Waals radii. MD simulations (NAMD/GROMACS) evaluate conformational stability in aqueous and lipid environments. Validate with SPR or ITC binding assays .

Q. How can researchers optimize synthetic yield while maintaining enantiomeric excess?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables:

- Catalyst loading (e.g., Jacobsen’s catalyst for asymmetric epoxidation).

- Solvent polarity (e.g., THF vs. DCM for fluorination).

- Temperature (-20°C to 25°C).

Monitor enantiomeric excess (ee) via chiral HPLC and optimize using response surface methodology (RSM). Scale-up requires continuous-flow reactors to maintain stereocontrol .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.